BenchChemオンラインストアへようこそ!

4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole

Lipophilicity ADME profiling Benzothiazole-piperazine

4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole (CAS 1018276-29-3) is a synthetic small-molecule heterocycle belonging to the benzothiazole–piperazine hybrid class, with the molecular formula C13H17N3OS and a molecular weight of 263.36 g/mol. The compound features a 4-ethoxy substituent on the benzothiazole core and an unsubstituted piperazine ring at the 2-position, yielding a free secondary amine handle for downstream derivatization.

Molecular Formula C13H17N3OS
Molecular Weight 263.36 g/mol
CAS No. 1018276-29-3
Cat. No. B1385812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole
CAS1018276-29-3
Molecular FormulaC13H17N3OS
Molecular Weight263.36 g/mol
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)N3CCNCC3
InChIInChI=1S/C13H17N3OS/c1-2-17-10-4-3-5-11-12(10)15-13(18-11)16-8-6-14-7-9-16/h3-5,14H,2,6-9H2,1H3
InChIKeyIDLLZXAJWAGWMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole (CAS 1018276-29-3): Core Chemical Identity and Scaffold Classification for Procurement Decision-Making


4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole (CAS 1018276-29-3) is a synthetic small-molecule heterocycle belonging to the benzothiazole–piperazine hybrid class, with the molecular formula C13H17N3OS and a molecular weight of 263.36 g/mol [1]. The compound features a 4-ethoxy substituent on the benzothiazole core and an unsubstituted piperazine ring at the 2-position, yielding a free secondary amine handle for downstream derivatization. It is commercially supplied as a research-grade building block with a minimum purity specification of 95% . Key calculated physicochemical properties include a LogP of 2.57, a LogD (pH 7.4) of 1.26, and a topological polar surface area (tPSA) of 37.39 Ų [1].

Why 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole Cannot Be Replaced by Unsubstituted or N-Substituted Benzothiazole–Piperazine Analogs


Within the benzothiazole–piperazine family, three structural variables critically govern target engagement, ADME properties, and synthetic utility: (i) the nature and position of substituents on the benzothiazole phenyl ring, (ii) the substitution state of the piperazine N4 nitrogen, and (iii) the resulting lipophilicity and hydrogen-bonding capacity [1]. The 4-ethoxy group in this compound modulates electron density on the benzothiazole ring, affecting π-stacking and halogen-bonding interactions with biological targets, while simultaneously tuning LogP and solubility relative to the unsubstituted parent 2-(piperazin-1-yl)-1,3-benzothiazole (CAS 55745-83-0) [1]. Furthermore, the free N–H on the piperazine ring is essential for subsequent N-functionalization chemistry; N-aryl or N-acyl analogs are terminal derivatives unsuited for further parallel library synthesis. Generic replacement with a differently substituted benzothiazole–piperazine congener therefore risks both altered target-binding profiles and loss of the free secondary amine required for hit-to-lead elaboration [2].

Quantitative Differentiation Evidence for 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole Versus Closest Structural Analogs


Lipophilicity Shift: LogP and LogD Differentiation of the 4-Ethoxy Derivative Relative to the Unsubstituted Parent Benzothiazole–Piperazine

The 4-ethoxy substitution on the benzothiazole core increases lipophilicity relative to the des-ethoxy parent 2-(piperazin-1-yl)-1,3-benzothiazole. The target compound exhibits a calculated LogP of 2.57 and a LogD (pH 7.4) of 1.26 [1]. In contrast, the unsubstituted 2-(piperazin-1-yl)-1,3-benzothiazole (CAS 55745-83-0) has a reported LogP of 1.61 and a LogD (pH 7.4, estimated) of approximately 0.4–0.6 based on the Hit2Lead database . This LogP difference of +0.96 log units translates to an approximately 9-fold increase in octanol–water partition coefficient, indicating enhanced membrane permeability potential but also moderately reduced aqueous solubility for the 4-ethoxy derivative.

Lipophilicity ADME profiling Benzothiazole-piperazine

Topological Polar Surface Area and Hydrogen-Bonding Differentiation Driven by the Free Piperazine N–H

The target compound possesses a topological polar surface area (tPSA) of 37.39 Ų and carries one hydrogen-bond donor (the piperazine N–H) and four hydrogen-bond acceptors [1]. The tPSA value of 37.39 Ų falls below the commonly cited CNS permeability threshold of 60–70 Ų, predicting favorable blood–brain barrier penetration. In contrast, N-substituted piperazine analogs wherein the N4 position is capped (e.g., with aroyl, alkyl, or sulfonyl groups) lose the single H-bond donor, altering both tPSA and the hydrogen-bonding pharmacophore. The combination of moderate lipophilicity (LogP 2.57) and low tPSA (37.39 Ų) places this compound in a CNS-accessible physicochemical space, while maintaining a free amine for salt formation and solubility optimization [2].

Polar surface area CNS permeability Benzothiazole-piperazine

Purity Specification Benchmarking: 95% Minimum Purity as a Procurement-Relevant Quality Gate

Commercial suppliers of this compound specify a minimum purity of 95% as determined by HPLC or equivalent analytical methods . This purity level is standard for research-grade building blocks intended for hit-to-lead chemistry and initial biological screening. By comparison, the closely related analog 2-(piperazin-1-yl)-1,3-benzothiazole (CAS 55745-83-0) is commonly supplied at purities ranging from 95% to 97% . The 95% minimum specification for the 4-ethoxy derivative ensures batch-to-batch consistency suitable for SAR studies, provided that the identity of the major impurity (typically residual solvent or de-ethylated byproduct) is disclosed upon request .

Compound purity Quality control Benzothiazole building block

Free Piperazine NH as a Synthetic Handle: Differentiation from N-Substituted Piperazine Analogs for Library Synthesis

A defining structural feature of the target compound is the unsubstituted secondary amine on the piperazine ring, which serves as a nucleophilic handle for diversification via N-alkylation, N-acylation, reductive amination, or sulfonylation [1]. In the benzothiazole–piperazine AChE inhibitor series reported by Demir et al. (2016), the free piperazine NH intermediate was the obligatory precursor for introducing substituted benzyl or acyl groups that ultimately yielded compounds with sub-micromolar AChE IC50 values [2]. By contrast, N-substituted analogs such as 4-ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole or 4-ethoxy-2-(4-aroylpiperazin-1-yl)-1,3-benzothiazole are terminal compounds that cannot be further diversified at the piperazine nitrogen without deprotection or cleavage steps [2].

Parallel synthesis Hit-to-lead Piperazine derivatization

Highest-Value Application Scenarios for 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole Based on Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Diversification via N-Functionalization of the Free Piperazine Handle

The unsubstituted piperazine NH of the target compound permits direct, single-step N-alkylation, N-acylation, or N-sulfonylation to generate focused libraries of 4-ethoxy-benzothiazole–piperazine analogs. This synthetic efficiency has been exploited in the development of benzothiazole–piperazine AChE inhibitors, where the free-amine intermediate was the key precursor to compounds exhibiting nanomolar enzymatic activity [1]. Procurement of this specific building block (rather than an N-capped analog) eliminates 2–3 synthetic steps per analog, reducing both time and cost in parallel medicinal chemistry campaigns.

CNS-Targeted Screening Library Design Leveraging Favorable Physicochemical Properties

With a tPSA of 37.39 Ų, below the 60–70 Ų CNS permeability threshold, a LogP of 2.57, and a single hydrogen-bond donor, the compound resides in a physicochemical space predictive of blood–brain barrier penetration [1]. The 4-ethoxy substitution differentiates it from the less lipophilic parent 2-(piperazin-1-yl)-1,3-benzothiazole (LogP 1.61), offering a ~9-fold enhancement in membrane partitioning . These properties make the compound suitable for inclusion in CNS-focused screening decks targeting neurodegenerative or neuroinflammatory targets, where benzothiazole–piperazine hybrids have demonstrated activity against AChE and NAAA [2].

Carboxylesterase Selectivity Profiling: CE2-Preferential Inhibitor Scaffold Development

Benzothiazole–piperazine derivatives have been characterized as inhibitors of human carboxylesterases (CE1 and CE2), enzymes critical in drug metabolism and prodrug activation. The 4-ethoxy substitution pattern and free piperazine NH provide a scaffold amenable to systematic SAR exploration of CE2 vs. CE1 selectivity. The moderate lipophilicity and defined hydrogen-bonding capacity of the target compound offer a starting point for optimizing isoform-selective inhibition profiles, which is relevant for predicting drug–drug interactions and designing ester prodrug strategies [3].

Reference Standard for Analytical Method Development and Quality Control of Benzothiazole–Piperazine Libraries

The compound is supplied at a certified minimum purity of 95% , making it suitable as a reference standard for HPLC method development, LC-MS quantification, and batch-to-batch quality control of benzothiazole–piperazine compound collections. Its distinct retention time (driven by LogP 2.57) and characteristic UV absorption profile (benzothiazole chromophore, λ_max ~280–310 nm) facilitate its use as a system suitability standard in high-throughput purification workflows.

Quote Request

Request a Quote for 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.